![molecular formula C12H19ClN2O B1394703 3-[2-(4-Piperidinyl)ethoxy]pyridine hydrochloride CAS No. 1219982-51-0](/img/structure/B1394703.png)
3-[2-(4-Piperidinyl)ethoxy]pyridine hydrochloride
Overview
Description
3-[2-(4-Piperidinyl)ethoxy]pyridine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-Piperidinyl)ethoxy]pyridine hydrochloride typically involves the reaction of 3-hydroxypyridine with 2-(4-piperidinyl)ethanol in the presence of a suitable base. The reaction is carried out under reflux conditions, and the product is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and recrystallization are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-Piperidinyl)ethoxy]pyridine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of 3-[2-(4-Piperidinyl)ethoxy]pyridine.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing piperidine and pyridine moieties exhibit significant anticancer properties. For instance, derivatives of pyridine have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The structure of 3-[2-(4-Piperidinyl)ethoxy]pyridine hydrochloride suggests it may interact with specific molecular targets involved in cancer progression. Studies have demonstrated that similar compounds can modulate pathways associated with tumor growth and metastasis, making them promising candidates for cancer therapy .
Antimicrobial and Antiviral Effects
Pyridine derivatives are recognized for their antimicrobial and antiviral activities. In the context of the COVID-19 pandemic, compounds with a pyridine nucleus have been evaluated for their ability to inhibit viral replication and bacterial growth. The presence of the piperidine group in this compound may enhance its interaction with microbial targets, potentially leading to the development of effective antimicrobial agents . Research highlights the importance of structural modifications in increasing the efficacy of these compounds against various pathogens.
Cancer Therapy
A study involving pyridine derivatives demonstrated their effectiveness in reducing tumor size in animal models by inducing apoptosis in cancer cells through caspase activation. The specific derivative used showed enhanced potency due to structural similarities with known anticancer agents .
Neurological Disorders
Research on piperidine derivatives has indicated potential benefits in treating Alzheimer’s disease by inhibiting acetylcholinesterase (AChE), thus improving cognitive function. The introduction of piperidine into pyridine-based structures has been linked to increased brain permeability and efficacy against neurodegenerative conditions .
Comparative Analysis of Related Compounds
Mechanism of Action
The mechanism of action of 3-[2-(4-Piperidinyl)ethoxy]pyridine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-(1-piperidine)pyridine derivatives: These compounds share a similar piperidine and pyridine structure and are investigated for their pharmacological properties.
Piperazine derivatives: These compounds also contain a nitrogen heterocycle and are widely used in medicinal chemistry.
Uniqueness
3-[2-(4-Piperidinyl)ethoxy]pyridine hydrochloride is unique due to its specific ethoxy substitution on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
3-[2-(4-Piperidinyl)ethoxy]pyridine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a piperidine ring, which is known for its role in various biological activities. The ethoxy group attached to the pyridine core enhances its lipophilicity, potentially improving its bioavailability.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Key mechanisms include:
- Receptor Modulation : The compound may act as an antagonist or agonist at various neurotransmitter receptors, influencing pathways involved in mood regulation and cognition.
- Enzyme Inhibition : It has been shown to inhibit certain enzymes linked to disease processes, such as acetylcholinesterase (AChE), which is relevant for Alzheimer's disease therapy .
Anticancer Activity
Recent studies have explored the anticancer potential of this compound. Research indicates that compounds with similar structures can induce apoptosis in cancer cell lines through various pathways:
- Cytotoxicity : In vitro assays have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against several cancer cell lines, including breast and ovarian cancer cells .
- Mechanistic Insights : The induction of cell death may involve disruption of microtubule polymerization, leading to mitotic arrest and subsequent apoptosis .
Neuroprotective Effects
The piperidine moiety is often associated with neuroprotective properties. Compounds containing this structure have been investigated for their potential in treating neurodegenerative diseases:
- AChE Inhibition : As mentioned, the ability to inhibit AChE suggests potential applications in Alzheimer's disease treatment by enhancing cholinergic neurotransmission .
- Oxidative Stress Reduction : Some studies indicate that related compounds may exhibit antioxidant properties, further supporting their neuroprotective potential .
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
A notable case study examined the effects of this compound on ovarian cancer cells. The study found that treatment with the compound resulted in a dose-dependent decrease in cell viability, with significant morphological changes indicative of apoptosis observed under microscopy.
- Results : The compound demonstrated a GI50 (growth inhibition concentration) value as low as 0.1 µM, highlighting its potency as an anticancer agent .
- Mechanism : Further analysis revealed that the compound disrupted microtubule dynamics, a critical process for cell division, thereby leading to increased cytotoxicity .
Properties
IUPAC Name |
3-(2-piperidin-4-ylethoxy)pyridine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O.ClH/c1-2-12(10-14-6-1)15-9-5-11-3-7-13-8-4-11;/h1-2,6,10-11,13H,3-5,7-9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKLGQJPBMLYNAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCOC2=CN=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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